N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS No.: 881932-60-1
Cat. No.: VC4702963
Molecular Formula: C19H23N3O5S2
Molecular Weight: 437.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881932-60-1 |
|---|---|
| Molecular Formula | C19H23N3O5S2 |
| Molecular Weight | 437.53 |
| IUPAC Name | N-[4-(ethylsulfamoyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C19H23N3O5S2/c1-2-20-28(24,25)17-11-7-16(8-12-17)21-19(23)15-5-9-18(10-6-15)29(26,27)22-13-3-4-14-22/h5-12,20H,2-4,13-14H2,1H3,(H,21,23) |
| Standard InChI Key | NMRYRNDXEBHSAS-UHFFFAOYSA-N |
| SMILES | CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Introduction
N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound featuring both sulfonamide and benzamide functionalities. This compound is classified as a sulfonamide derivative, a class known for its diverse biological activities, including roles as antibiotics and enzyme inhibitors. The compound's intricate structure, which includes multiple functional groups, contributes to its potential biological activity and makes it a candidate for further research in pharmacology and medicinal chemistry.
Chemical Formula and Molecular Weight
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Molecular Formula: CHNOS
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Molecular Weight: Approximately 396.47 g/mol
Key Functional Groups
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Sulfonamide Group: Known for forming strong interactions with protein active sites.
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Benzamide Group: Contributes to the compound's biological activity.
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Pyrrolidine Moiety: Influences selectivity towards certain biological targets.
Synthesis Overview
The synthesis of N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves multi-step reactions starting from commercially available precursors. These steps can be optimized for industrial production while adhering to green chemistry principles.
Common Chemical Reactions
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Oxidation: Hydrogen peroxide is a common reagent.
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Reduction: Lithium aluminum hydride is typically used.
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Substitution: Halogenating agents are employed.
Mechanism of Action and Biological Activity
The mechanism of action involves the interaction of the sulfonamide and benzamide groups with specific enzymes or receptors. These interactions can inhibit enzyme activity, potentially enhanced by the pyrrolidine moiety.
Analytical Techniques for Characterization
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Infrared Spectroscopy (IR): Used to identify functional groups.
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Nuclear Magnetic Resonance (NMR): Provides detailed structural information.
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Mass Spectrometry (MS): Essential for determining molecular weight and purity.
Comparison with Other Sulfonamide Derivatives
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